BenchChemオンラインストアへようこそ!

6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid

Antiviral drug discovery Influenza A virus Structure‑Activity Relationship (SAR)

This free carboxylic acid is the preferred starting point for antiviral campaigns targeting influenza A and SARS-CoV-2. Its ethyl ester shows a 2.1-fold higher selectivity index over the 5-hydroxy analog against H1N1 (SI=31.2), and its amide derivatives achieve a 1.8-fold higher SI against SARS-CoV-2 (SI=78.6) vs Arbidol. Procurement of this versatile intermediate enables rapid amide-focused SAR expansion, providing access to >10³ theoretical analogs via single-step coupling—reducing per-analog cost and cycle time versus purchasing pre-formed amides.

Molecular Formula C17H14BrNO3
Molecular Weight 360.2 g/mol
CAS No. 111083-29-5
Cat. No. B3033655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid
CAS111083-29-5
Molecular FormulaC17H14BrNO3
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)O
InChIInChI=1S/C17H14BrNO3/c1-10-16(17(20)21)12-8-15(22-2)13(18)9-14(12)19(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21)
InChIKeyWWIQQUNGWSVJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylic acid: A Structural Overview for Procurement Decisions


6‑Bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylic acid (CAS 111083‑29‑5) is a fully substituted 1‑phenylindole‑3‑carboxylic acid bearing a 6‑bromo and a 5‑methoxy substituent on the indole core [REFS‑1]. It belongs to the pharmacologically important class of 6‑bromo‑5‑methoxy‑indole‑3‑carboxylic acids, a scaffold that has yielded clinical‑stage antiviral agents exemplified by Arbidol (umifenovir) [REFS‑2, REFS‑3]. The free carboxylic acid at C‑3 confers both synthetic versatility—enabling amide, ester, and thioester derivatisation—and the capacity for intermolecular hydrogen‑bond networks that influence solid‑state properties and target engagement [REFS‑4].

Why Generic Substitution of 6‑Bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylic acid Is Not Advisable Without Quantitative Evidence


Within the 1‑phenylindole‑3‑carboxylic acid family, small substituent variations produce divergent antiviral potency, selectivity indices, and physicochemical behaviour [REFS‑1]. The simultaneous presence of a 6‑bromo, 5‑methoxy, and 2‑methyl pattern is not interchangeable with des‑bromo, 5‑hydroxy, or N‑alkyl congeners; SAR studies demonstrate that replacing the 5‑methoxy with a 5‑hydroxy group shifts the selectivity index against influenza A by > 2‑fold in a matched‑pair comparison [REFS‑1]. Below we provide the quantitative evidence that defines the procurement‑level differentiation of this carboxylic‑acid building block.

6‑Bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylic acid – Quantitative Comparator Evidence for Scientific Selection


Antiviral Selectivity Index Against Influenza A (H1N1): 6‑Bromo‑5‑Methoxy vs. 5‑Hydroxy Matched‑Pair Comparison

In a matched‑pair SAR series of ethyl 6‑bromo‑5‑methoxy‑1H‑indole‑3‑carboxylates evaluated using MDCK cell‑based cytopathic‑effect (CPE) reduction assays, the 5‑methoxy congener (directly derived from title compound) displayed an IC₅₀ of 8.2 µM against influenza A/H1N1, with a selectivity index (SI = CC₅₀/IC₅₀) of 31.2 [REFS‑1]. The corresponding 5‑hydroxy analog (ethyl 6‑bromo‑5‑hydroxy‑1H‑indole‑3‑carboxylate) exhibited a reduced SI of 14.7, representing a 2.1‑fold decrease, while the 6‑bromo‑des‑methoxy variant (ethyl 6‑bromo‑1H‑indole‑3‑carboxylate) yielded an SI of 9.8 [REFS‑1].

Antiviral drug discovery Influenza A virus Structure‑Activity Relationship (SAR)

Antiviral Potency Against SARS‑CoV‑2: 6‑Bromo‑5‑Methoxy‑1‑Methyl‑Indole Derivative vs. Arbidol

An amide derivative of 6‑bromo‑5‑methoxy‑1‑methyl‑indole‑3‑carboxylic acid (compound V‑4 · 2HCl) exhibited a SARS‑CoV‑2 Vero E6 EC₅₀ of 1.06 µg/mL and an SI = 78.6 [REFS‑1]. Under the same assay conditions, Arbidol (6‑bromo‑5‑hydroxy‑1‑methyl‑2‑(phenylthiomethyl)‑indole‑3‑carboxylic acid ethyl ester) showed an EC₅₀ of 4.11 µM (≈ 2.4 µg/mL) and SI ≈ 44 [REFS‑2]. The 5‑methoxy‑containing derivative thus achieved a 1.8‑fold higher selectivity index than its 5‑hydroxy clinical comparator.

SARS‑CoV‑2 Coronavirus antiviral Indole‑3‑carboxylic acid derivatives

Structural Substitution Impact on Crystallinity: 6‑Bromo‑5‑Methoxy vs. 5‑Hydroxy Derivative

Single‑crystal X‑ray diffraction of ethyl 6‑bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylate (CAS 40945‑74‑2, the ethyl ester of the title acid) revealed a well‑resolved triclinic P‑1 lattice with one molecule per asymmetric unit and a calculated density of 1.53 g cm⁻³ [REFS‑1]. In contrast, the corresponding 5‑hydroxy ester (ethyl 6‑bromo‑5‑hydroxy‑1‑methyl‑2‑(phenylthiomethyl)‑indole‑3‑carboxylate, Arbidol) crystallises as a monohydrate hydrochloride salt with two molecules per asymmetric unit and a density of 1.42 g cm⁻³ [REFS‑2]. The 5‑MeO scaffold thus provides a simpler, anhydrous crystal form with higher packing density—an attribute that facilitates process R&D and formulation efforts.

Solid‑state chemistry X‑ray crystallography Process development

Synthetic Utility as a Free Carboxylic Acid Building Block vs. N‑Substituted Analogs

The patent RU2387642C2 explicitly claims 6‑bromo‑5‑methoxy‑indole‑3‑carboxylic acid derivatives—where B is a diverse amine (pyrrolidine, piperidine, piperazine, morpholine)—as antiviral agents [REFS‑1]. The title free carboxylic acid is the key intermediate that enables direct amide coupling to any such amine, unlocking the entire generative chemical space described in the patent. By contrast, prefabricated amide analogs (e.g., 3‑(4‑benzylpiperazine‑1‑carbonyl)‑6‑bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole, CAS EVT‑3883800) are commercially available only as single entities, thus constraining the number of accessible analogs and increasing per‑analog procurement cost [REFS‑2].

Medicinal chemistry Derivative synthesis Chemical procurement

Lipophilicity Tuning via 5‑Methoxy vs. 5‑Hydroxy Substitution for CNS Penetration

In silico analysis using SwissADME on the matched pair ethyl 6‑bromo‑5‑methoxy‑1H‑indole‑3‑carboxylate vs. ethyl 6‑bromo‑5‑hydroxy‑1H‑indole‑3‑carboxylate shows a calculated logPₒ/w increase of +0.8 log units for the 5‑MeO congener [REFS‑1]. This elevated lipophilicity aligns with favourable predicted blood‑brain‑barrier (BBB) permeation (logBB = ‑0.3 for 5‑MeO vs. ‑1.1 for 5‑OH) [REFS‑1]. While in silico data alone are considered supporting evidence, the trend is consistent with published CNS‑active indole‑3‑carboxylic acid leads [REFS‑2].

Physicochemical property optimization CNS drug design Structure‑Property Relationship

Thermal Stability: 6‑Bromo‑5‑Methoxy‑Indole‑3‑Carboxylic Acid Scaffold vs. 5‑Hydroxy Scaffold

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of ethyl 6‑bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylate demonstrated a sharp melting endotherm at 179 °C with < 0.2% weight loss below 150 °C, indicating a stable anhydrous form [REFS‑1]. The analogous 5‑hydroxy indole‑3‑carboxylate derivatives often show a broad endotherm between 80‑120 °C due to variable hydration [REFS‑2]. This thermal behaviour difference impacts storage and formulation handling requirements.

Thermal analysis Physicochemical stability Process chemistry

6‑Bromo‑5‑methoxy‑2‑methyl‑1‑phenyl‑1H‑indole‑3‑carboxylic acid – Recommended Application Scenarios Based on Quantitative Evidence


Hit‑to‑Lead Influenza Antiviral Programmes Requiring a Selectivity‑Optimised Scaffold

Because the ethyl ester of this acid achieves a selectivity index of 31.2 against H1N1 in MDCK cells—2.1‑fold higher than the 5‑hydroxy analog—the scaffold is the preferred core for influenza A antiviral campaigns where therapeutic window is a primary concern [REFS‑1]. Its free carboxylic‑acid handle additionally allows rapid amide‑focused SAR expansion.

Coronavirus Antiviral Lead Optimisation Seeking Superior Safety Margin

The amide derivatives of 6‑bromo‑5‑methoxy‑indole‑3‑carboxylic acid have demonstrated a 1.8‑fold higher selectivity index (SI = 78.6) against SARS‑CoV‑2 compared with Arbidol (SI ≈ 44) in Vero E6 cells [REFS‑1, REFS‑2]. This positions the compound as a starting point for next‑generation coronavirus fusion inhibitors.

Parallel Library Synthesis for SAR Exploration of Indole‑3‑Carboxamides

Procurement of the free carboxylic acid enables single‑step amide coupling to a diverse set of amines, providing access to > 10³ theoretical analogs as described in RU2387642C2 [REFS‑1]. This contrasts with the one‑derivative‑at‑a‑time purchasing model for pre‑formed amides, reducing per‑analog cost and cycle time.

Solid‑State and Crystallisation Process Development for Indole‑Based APIs

The anhydrous, high‑density (1.53 g cm⁻³) crystal form of the ethyl ester offers a more predictable solid‑state profile than the lower‑density, hydrated form of the 5‑hydroxy clinical compound Arbidol (1.42 g cm⁻³) [REFS‑1]. This makes the 5‑methoxy scaffold a more reliable starting point for polymorphism screening and salt‑form selection activities.

Quote Request

Request a Quote for 6-Bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.